4-Hydroxy-3-methoxy-2-nitrobenzaldehyde

Overview

Description

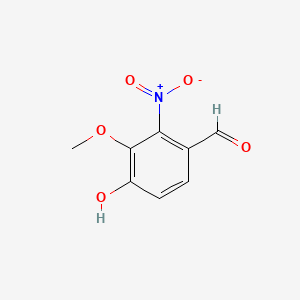

4-Hydroxy-3-methoxy-2-nitrobenzaldehyde (CAS: 2450-26-2) is a nitro-substituted vanillin derivative with the molecular formula C₈H₇NO₅ and a molecular weight of 197.14 g/mol. It is synthesized via nitration and hydrolysis of vanillin (3-methoxy-4-hydroxybenzaldehyde), as demonstrated in multiple studies . The compound is a yellow crystalline solid, typically stored under inert conditions at 2–8°C . Its structure features a hydroxyl group at position 4, a methoxy group at position 3, and a nitro group at position 2, which collectively influence its reactivity and biological activity. This compound is a key intermediate in medicinal chemistry, particularly in synthesizing FtsZ inhibitors and imine derivatives with antimicrobial properties .

Preparation Methods

Nitration of 4-Hydroxy-3-methoxybenzaldehyde (Vanillin)

The most common and established method to prepare 4-hydroxy-3-methoxy-2-nitrobenzaldehyde involves the nitration of vanillin using a mixture of nitric acid and sulfuric acid or nitric acid in glacial acetic acid. This electrophilic aromatic substitution introduces the nitro group selectively at the ortho position relative to the hydroxyl group.

- Dissolve 4-hydroxy-3-methoxybenzaldehyde (vanillin) in acetic acid.

- Cool the solution to approximately 283–288 K.

- Add 65% nitric acid dropwise over 30 minutes under stirring.

- Maintain the reaction at 283–288 K for 30 minutes, then allow to warm to 293–298 K for an additional 30 minutes.

- Filter the resulting suspension, wash the crystals with water, and dry under vacuum.

- Yields reported are around 75–78%, with high purity (>95%) achievable by recrystallization.

- The product crystallizes as yellow block-like crystals suitable for structural analysis.

Reaction Conditions and Optimization:

- Temperature control is critical to avoid over-nitration or oxidation side reactions.

- Use of glacial acetic acid or acetic acid/sulfuric acid mixtures facilitates selective nitration.

- Slow addition of nitric acid and controlled stirring improve regioselectivity and yield.

| Parameter | Condition | Outcome |

|---|---|---|

| Starting material | 4-Hydroxy-3-methoxybenzaldehyde (20 g) | - |

| Solvent | Acetic acid (200 mL) | - |

| Nitrating agent | 65% Nitric acid (10.5 mL) | - |

| Temperature | 283–288 K (initial), then 293–298 K | Controlled nitration |

| Reaction time | 60 minutes total | Complete reaction |

| Yield | 78.3% | High yield |

| Product form | Yellow crystals | Suitable for X-ray analysis |

Source: Experimental synthesis reported in peer-reviewed crystallographic study

Protection-Deprotection Strategies to Improve Selectivity

To enhance regioselectivity and prevent side reactions involving the hydroxyl group, protection of the phenolic hydroxyl is sometimes employed:

- Step 1: Protect hydroxyl group by acetylation or benzylation.

- Step 2: Perform nitration under acidic conditions.

- Step 3: Remove protecting group by hydrolysis or hydrogenolysis.

- Improved control over nitration position.

- Reduced formation of by-products such as di-nitrated derivatives.

- Higher overall purity and yield.

- Additional synthetic steps increase time and cost.

- Requires careful handling of protecting and deprotecting reagents.

Industrial Scale Production

Industrial methods scale the nitration process with optimization for safety, yield, and environmental impact:

- Use of continuous flow reactors for better temperature and reaction control.

- Employ environmentally friendly solvents and minimize hazardous waste.

- Advanced purification techniques such as crystallization and chromatography to ensure high purity.

Typical industrial nitration involves:

- Controlled addition of nitrating agents.

- Automated temperature monitoring.

- Use of inert atmospheres to prevent oxidation.

Alternative Synthetic Routes and Intermediates

Some patents and research describe alternative synthetic routes starting from substituted benzaldehyde derivatives:

- Starting from 3-alkoxy-4-acetoxybenzaldehyde, nitration yields 4-formyl-2-alkoxy-3-nitrophenyl acetate intermediates.

- Subsequent deacetylation, methylation, and oxidation steps lead to nitro-substituted benzaldehyde derivatives.

- These methods offer flexibility in substituent variation but involve multiple steps.

Analytical Techniques for Confirmation

To confirm the structure and purity of this compound after synthesis:

| Technique | Purpose | Details |

|---|---|---|

| High Performance Liquid Chromatography (HPLC) | Purity assessment | UV detection at 254–280 nm; purity >95% |

| Mass Spectrometry (MS) | Molecular weight confirmation | High-resolution MS for [M+H]+ ion |

| Nuclear Magnetic Resonance (NMR) | Structural elucidation | Use of DMSO-d6 solvent for consistent chemical shifts |

| X-ray Crystallography | Molecular geometry confirmation | Suitable crystals obtained by slow evaporation |

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| Direct nitration of vanillin | HNO3 in acetic acid, 283–298 K | 75–78 | Simple, high yield, scalable | Possible side reactions, requires temp control |

| Protection-deprotection approach | Hydroxyl protection (acetyl/benzyl), nitration, deprotection | Variable | Improved regioselectivity | More steps, increased complexity |

| Multi-step synthesis from benzaldehyde derivatives | Nitration, deacetylation, methylation, oxidation | Variable | Flexibility in substituents | Longer synthesis, lower overall yield |

| Industrial continuous flow nitration | Controlled flow reactors, optimized conditions | High | Scalable, efficient, environmentally friendly | Requires specialized equipment |

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-3-methoxy-2-nitrobenzaldehyde undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of 4-hydroxy-3-methoxy-2-aminobenzaldehyde.

Substitution: The hydroxyl and methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Reagents like alkyl halides and acyl chlorides can be employed for substitution reactions.

Major Products Formed

Oxidation: 4-Hydroxy-3-methoxy-2-nitrobenzoic acid.

Reduction: 4-Hydroxy-3-methoxy-2-aminobenzaldehyde.

Substitution: Various substituted benzaldehyde derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

- Building Block for Synthesis : HMNB is utilized as a precursor in the synthesis of more complex organic molecules, including various Schiff bases and derivatives that exhibit unique properties .

Biology

- Enzyme-Catalyzed Reactions : The compound serves as a probe in biochemical studies to investigate enzyme activity and metabolic pathways. Its structure allows it to interact with enzymes, providing insights into their mechanisms .

Industry

- Dyes and Pigments Production : HMNB is employed in the manufacturing of specialty chemicals, including dyes and pigments, due to its vibrant color properties and stability .

Research indicates that this compound exhibits several biological activities:

Antimicrobial Activity

Studies have shown that nitro-substituted benzaldehydes can inhibit the growth of various bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values for related compounds indicate significant antimicrobial potential.

| Compound Name | Minimum Inhibitory Concentration (MIC) | Target Organism |

|---|---|---|

| This compound | TBD | TBD |

| 2-Hydroxy-4-methoxybenzaldehyde | 1024 µg/ml | MRSA |

| 6-Bromo-4-hydroxy-3-methoxy-2-nitrobenzaldehyde | TBD | Various bacteria |

Note: Specific MIC values for HMNB are yet to be determined.

Antioxidant Activity

The antioxidant potential of HMNB is attributed to its ability to scavenge free radicals. Similar compounds have demonstrated efficacy in reducing oxidative stress markers in vitro, suggesting possible therapeutic applications in oxidative stress-related diseases .

Anticancer Activity

Recent investigations have highlighted the anticancer properties of nitro-substituted benzaldehydes. For instance, Schiff bases derived from HMNB have exhibited cytotoxic effects against cancer cell lines by inducing apoptosis in tumor cells.

Case Study: Cytotoxicity Against Cancer Cells

In vitro studies showed that related compounds could induce significant cytotoxicity in oral cancer cell lines. A Schiff base derived from a nitrobenzaldehyde demonstrated an IC50 value of 446.68 µg/mL against tongue squamous cell carcinoma fibroblasts while showing minimal toxicity towards normal human gingival fibroblasts .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for predicting HMNB's biological activity. The presence of both hydroxyl and nitro groups appears essential for enhancing its biological properties. Research indicates that modifications to these functional groups can significantly alter the compound's efficacy against target organisms .

Mechanism of Action

The mechanism of action of 4-hydroxy-3-methoxy-2-nitrobenzaldehyde involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The hydroxyl and methoxy groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared to analogs with variations in substituent positions or functional groups. Key differences in physicochemical properties, reactivity, and applications are outlined below:

Table 1: Structural and Functional Comparison

Key Observations :

Substituent Position Effects: The 2-nitro group in this compound enhances electrophilicity, making it reactive toward nucleophiles like amines for Schiff base formation . In contrast, the 5-nitro isomer () exhibits distinct electronic properties due to para-substitution relative to the hydroxyl group. Methoxy vs.

Biological Activity: The hydroxyl group at position 4 is critical for hydrogen bonding in FtsZ inhibition, a mechanism absent in 4-methoxy-2-nitrobenzaldehyde . Nitro groups generally contribute to antimicrobial activity, but positional changes (e.g., 2-NO₂ vs. 5-NO₂) alter target specificity .

Synthetic Utility :

Biological Activity

4-Hydroxy-3-methoxy-2-nitrobenzaldehyde (HMNB) is a compound of interest due to its potential biological activities. It belongs to the class of nitro-substituted aromatic aldehydes, which have been studied for various pharmacological effects. This article reviews the biological activity of HMNB, focusing on its antimicrobial, antioxidant, and anticancer properties, supported by relevant research findings and case studies.

Chemical Structure and Properties

The chemical formula for HMNB is , featuring a hydroxyl group, a methoxy group, and a nitro group attached to a benzaldehyde backbone. These functional groups contribute to its reactivity and biological activity.

Antimicrobial Activity

Research has demonstrated that compounds similar to HMNB exhibit significant antimicrobial properties. For instance, studies on related compounds indicate that nitro-substituted benzaldehydes can inhibit the growth of various bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) .

Table 1: Antimicrobial Efficacy of Related Compounds

| Compound Name | Minimum Inhibitory Concentration (MIC) | Target Organism |

|---|---|---|

| This compound | TBD | TBD |

| 2-Hydroxy-4-methoxybenzaldehyde | 1024 µg/ml | MRSA |

| 6-Bromo-4-hydroxy-3-methoxy-2-nitrobenzaldehyde | TBD | Various bacteria |

Note: Specific MIC values for HMNB are yet to be determined.

Antioxidant Activity

The antioxidant potential of HMNB is attributed to its ability to scavenge free radicals. Similar compounds have shown efficacy in reducing oxidative stress markers in vitro. For example, derivatives like 3,4-dihydroxy-5-nitrobenzaldehyde have demonstrated significant free radical scavenging activity .

Anticancer Activity

Recent studies have highlighted the anticancer properties of nitro-substituted benzaldehydes. For instance, Schiff bases derived from similar structures have exhibited cytotoxic effects against cancer cell lines. The mechanism of action appears to involve apoptosis induction in tumor cells .

Case Study: Cytotoxicity Against Cancer Cells

In vitro studies have shown that related compounds can induce significant cytotoxicity in oral cancer cell lines. For example, a Schiff base derived from a nitrobenzaldehyde exhibited an IC50 value of 446.68 µg/mL against tongue squamous cell carcinoma fibroblasts (TSCCF) while showing minimal toxicity towards normal human gingival fibroblasts (NHGF) .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for predicting the biological activity of HMNB. The presence of both hydroxyl and nitro groups appears essential for enhancing its biological properties. Research indicates that modifications to these functional groups can significantly alter the compound's efficacy against target organisms .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing 4-Hydroxy-3-methoxy-2-nitrobenzaldehyde, and what are their limitations?

The synthesis typically involves nitration, methoxylation, or formylation of substituted benzaldehyde precursors. For example:

- Stepwise functionalization : Nitration of 4-hydroxy-3-methoxybenzaldehyde under controlled acidic conditions (e.g., HNO₃/H₂SO₄) to introduce the nitro group at the ortho position. Yields may vary (40–70%) due to competing side reactions like over-nitration or oxidation .

- Protection-deprotection strategies : Use of acetyl or benzyl groups to protect the hydroxyl group during nitration, followed by deprotection. This method improves regioselectivity but adds steps, reducing overall efficiency .

- Limitations : Low solubility in aqueous media and sensitivity to light/heat may require inert atmospheres or low-temperature conditions .

Q. Which analytical techniques are most effective for confirming the structure and purity of this compound?

- Chromatography : HPLC with UV detection (λ = 254–280 nm) is recommended for purity assessment, as demonstrated for structurally similar nitrobenzaldehydes (>95% purity criteria) .

- Spectroscopy :

- Mass spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ and fragmentation patterns .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectral data for this compound?

Discrepancies often arise from solvent effects, impurities, or tautomerism. A multi-technique approach is advised:

- Cross-validation : Compare experimental NMR/IR data with computational predictions (e.g., density functional theory (DFT) calculations for chemical shifts) .

- X-ray crystallography : Resolve ambiguities in molecular geometry, particularly the spatial orientation of nitro and methoxy groups .

- Reproducibility : Standardize solvent systems (e.g., DMSO-d₆ for NMR) and calibration protocols across studies .

Q. What experimental design strategies optimize synthesis yield while minimizing by-products?

- Factorial design : Systematically vary parameters (temperature, catalyst concentration, reaction time) to identify optimal conditions. For example, a 2³ factorial design can assess interactions between HNO₃ concentration, temperature, and solvent polarity .

- In situ monitoring : Use techniques like Raman spectroscopy to track nitro group formation and adjust conditions dynamically .

- By-product analysis : Employ LC-MS to identify side products (e.g., di-nitrated derivatives) and refine stoichiometric ratios .

Q. How does the electronic environment of this compound influence its reactivity in further functionalization?

The electron-withdrawing nitro group deactivates the aromatic ring, directing electrophilic substitution to the para position relative to the hydroxyl group. Computational studies (e.g., molecular electrostatic potential maps) predict reactivity hotspots, guiding regioselective modifications like Schiff base formation or reduction of the aldehyde group .

Q. Safety and Stability Considerations

Q. What precautions are critical when handling this compound in laboratory settings?

- Health hazards : Potential skin/eye irritation and respiratory sensitization. Use PPE (gloves, goggles) and work in a fume hood .

- Stability : Store under argon at –20°C to prevent degradation via nitro group reduction or aldehyde oxidation .

- First aid : Immediate rinsing with water for skin/eye contact and medical consultation for inhalation exposure .

Q. Data Interpretation and Validation

Q. How should researchers validate computational models for predicting physicochemical properties of this compound?

- Benchmarking : Compare predicted logP, pKa, and solubility with experimental data from authoritative databases (e.g., NIST Chemistry WebBook) .

- Sensitivity analysis : Assess the impact of substituent electronic effects (e.g., methoxy vs. nitro groups) on property predictions using software like ACD/Percepta .

Properties

IUPAC Name |

4-hydroxy-3-methoxy-2-nitrobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO5/c1-14-8-6(11)3-2-5(4-10)7(8)9(12)13/h2-4,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHCNQUJHXJQLQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1[N+](=O)[O-])C=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90179259 | |

| Record name | Benzaldehyde, 4-hydroxy-3-methoxy-2-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90179259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2450-26-2 | |

| Record name | Benzaldehyde, 4-hydroxy-3-methoxy-2-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002450262 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2450-26-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95689 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzaldehyde, 4-hydroxy-3-methoxy-2-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90179259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Hydroxy-2-nitro-m-anisaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.